molecular formula C6H11NO2S B3009927 (4R)-Methyl 2-methylthiazolidine-4-carboxylate CAS No. 29001-66-9

(4R)-Methyl 2-methylthiazolidine-4-carboxylate

Cat. No.: B3009927
CAS No.: 29001-66-9
M. Wt: 161.22
InChI Key: SIHORGCAHLFPHD-UHFFFAOYSA-N
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Description

(4R)-Methyl 2-methylthiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Methyl 2-methylthiazolidine-4-carboxylate typically involves the cyclization of cysteine with acetaldehyde. This reaction is a non-enzymatic condensation followed by ring formation . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like high yield, low toxicity, and easy isolation of the product .

Chemical Reactions Analysis

Types of Reactions: (4R)-Methyl 2-methylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Properties

IUPAC Name

methyl 2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHORGCAHLFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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